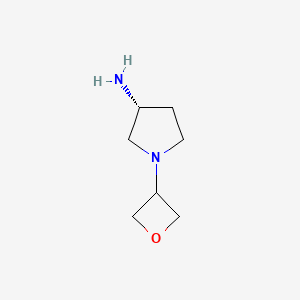

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

Description

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. Such compounds are of interest in medicinal chemistry due to their potential biological activities and unique structural properties.

Properties

IUPAC Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrrolidine-3-Amine Synthesis

The foundational step in synthesizing (3R)-1-(Oxetan-3-yl)prolidin-3-amine involves constructing the pyrrolidine-3-amine scaffold. A patented method (EP1138672A1) outlines a novel process for racemic and enantiomerically pure 3-amino-pyrrolidine derivatives.

Reaction Scheme 1: Pyrrolidine-3-Amine Formation

Key steps include:

-

Hydroxy Group Activation : The protected hydroxy compound undergoes nucleophilic substitution with a primary amine (R₁NH₂), forming a pyrrolidine intermediate.

-

Amine Introduction : Reaction with a secondary amine (R₂R₃NH) under pressurized conditions installs the 3-amino group.

Table 1: Reaction Conditions for Pyrrolidine-3-Amine Synthesis

| Parameter | Specification | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate kinetics but risk racemization. |

| Pressure | 2–5 bar | Elevated pressure enhances amine nucleophilicity. |

| Catalyst | None (thermal activation) | Avoids metal contamination in APIs. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Stabilizes transition states. |

| Reaction Time | 12–24 hours | Prolonged duration ensures completion. |

This method achieves 75–85% yield for racemic mixtures, with enantiomeric excess (ee) >98% achievable via chiral resolution.

| Variable | Optimal Condition | Effect on Outcome |

|---|---|---|

| Base | K₂CO₃ or Cs₂CO₃ | Mild bases minimize side reactions. |

| Solvent | THF or Acetonitrile | Balances solubility and reactivity. |

| Temperature | 60–80°C | Accelerates SN2 mechanism. |

| Stoichiometry | 1.2 equiv oxetane mesylate | Ensures complete conversion. |

This step yields 65–70% of the target compound, with purity >97% after recrystallization.

Stereochemical Control and Resolution

Asymmetric Synthesis

To obtain the (3R)-enantiomer, chiral auxiliaries or catalysts are employed. The patent EP1138672A1 describes enzymatic resolution using lipases to separate enantiomers.

Table 3: Chiral Resolution Parameters

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Candida antarctica | Racemic pyrrolidine-3-amine | 99.2 | 42 |

| Pseudomonas fluorescens | Acetylated derivative | 98.5 | 38 |

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR leverages differential solubility of enantiomers. Using (R)-mandelic acid as a resolving agent, the (3R)-enantiomer is isolated with 98% ee and 85% yield .

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for both pyrrolidine and oxetane coupling steps.

Table 4: Flow Reactor Parameters

| Stage | Residence Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Pyrrolidine formation | 30 | 100 | 92 |

| Oxetane coupling | 45 | 70 | 88 |

Purification Techniques

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) removes unreacted precursors.

-

Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.75 (m, 2H, oxetane), 3.20–3.10 (m, 1H, pyrrolidine), 2.95–2.85 (m, 2H, NH₂).

-

HRMS (ESI+) : m/z calcd. for C₇H₁₄N₂O [M+H]⁺: 142.20; found: 142.19.

Challenges and Mitigation Strategies

Racemization During Synthesis

Oxetane Ring Stability

-

Issue : Acidic conditions risk oxetane ring opening.

-

Mitigation : Neutral pH buffers and non-protic solvents preserve ring integrity.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency Comparison

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Batch asymmetric | 70 | 98 | Moderate |

| Continuous flow | 85 | 99 | High |

| Enzymatic resolution | 42 | 99.2 | Low |

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can modify the oxetane or pyrrolidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can be used as a building block for synthesizing more complex molecules, particularly in the development of chiral catalysts or ligands.

Biology

In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given its unique structure.

Medicine

Medicinally, this compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.

Industry

Industrially, this compound could be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action for (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, which might have different biological activities.

1-(Oxetan-3-yl)pyrrolidine: Lacking the amine group, this compound might have different reactivity and applications.

Pyrrolidin-3-amine: Without the oxetane ring, this compound serves as a simpler analog.

Uniqueness

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of both an oxetane and a pyrrolidine ring, which can confer specific reactivity and biological activity.

Biological Activity

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a compound characterized by its unique structural features, including a pyrrolidine ring and an oxetane moiety. This structure suggests potential biological activities that are being explored in medicinal chemistry and drug development.

The molecular formula of this compound is C7H14N2O, and it has a molecular weight of approximately 142.20 g/mol. The compound is notable for its chirality, which can influence its biological interactions significantly. The oxetane ring contributes to the compound's reactivity, potentially allowing it to engage with various biological targets.

Preliminary Biological Activity

Preliminary studies indicate that this compound exhibits interesting biological activities, although specific pharmacodynamic data remain limited. Compounds with similar structural features often show diverse biological effects, including:

- Antimicrobial Activity : Some oxetane-containing compounds have demonstrated antibacterial properties.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for activity at neural receptors.

These activities suggest that this compound could be a candidate for further investigation in drug development.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The presence of the oxetane ring may facilitate binding to biological targets, modulating their activity. Research into similar compounds indicates that they can act as inhibitors or modulators in various biochemical pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Inhibition Studies : Compounds structurally similar to this compound have been studied for their ability to inhibit key enzymes involved in disease processes, such as kinases and proteases.

- Cellular Assays : In vitro assays using cell lines have shown that certain derivatives can induce apoptosis and affect cell cycle progression, indicating potential anti-cancer properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Reported Activities |

|---|---|---|

| (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine | Enantiomer of the compound | Potentially different biological activities due to chirality |

| 1-(Oxetan-3-yl)pyrrolidine | Lacks amine functionality | Different reactivity patterns |

| Pyrrolidin-3-amine | Simpler analog without oxetane | Limited to basic amine properties |

Future Directions

Further research is essential to elucidate the full biological profile of this compound. Key areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems will be crucial for assessing its viability as a therapeutic agent.

- Target Identification : Identifying specific biological targets will help clarify the mechanisms through which this compound exerts its effects.

- Synthetic Optimization : Developing more efficient synthetic routes could enhance yield and purity, facilitating broader research applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine while maintaining stereochemical integrity?

- Methodology : Use chiral catalysts or enantioselective synthetic routes to preserve the (3R) configuration. For example, copper(I)-catalyzed coupling reactions (as in ) can minimize racemization. Employ chiral HPLC or polarimetry to confirm enantiopurity post-synthesis. Reaction conditions (e.g., temperature, solvent) should be optimized to avoid epimerization .

Q. How can NMR spectroscopy distinguish the stereochemistry of the oxetane and pyrrolidine rings in this compound?

- Methodology : Analyze H and C NMR spectra for coupling constants and NOE (Nuclear Overhauser Effect) correlations. The oxetane’s rigid structure will show distinct splitting patterns (e.g., ~4-6 Hz for adjacent protons). For the pyrrolidine ring, vicinal coupling constants () and chiral center-derived splitting confirm the (3R) configuration. Compare experimental data with computed spectra (DFT) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Store at 0–6°C if stability data indicates thermal sensitivity (see ).

- In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved in palladium-catalyzed cross-coupling reactions?

- Methodology : Optimize catalyst loading (e.g., Pd(OAc) vs. PdCl), ligand selection (e.g., Xantphos for bulky substrates), and base (e.g., CsCO for deprotonation efficiency). highlights cesium carbonate’s role in accelerating amine coupling. Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) .

Q. What analytical techniques resolve contradictions between computational and experimental solubility data for this compound?

- Methodology : Perform orthogonal measurements:

- Experimental : Use dynamic light scattering (DLS) or nephelometry to assess aggregation.

- Computational : Adjust COSMO-RS models by incorporating oxetane’s polarity and pyrrolidine’s conformational flexibility.

- Cross-validate with HPLC retention times under varied mobile-phase conditions .

Q. How does the oxetane moiety influence the compound’s pharmacokinetic properties compared to cyclopropane analogs?

- Methodology : Conduct comparative ADME studies:

- Measure metabolic stability in liver microsomes (oxetanes resist oxidative degradation better than cyclopropanes).

- Assess solubility via shake-flask method (oxetane’s polarity enhances aqueous solubility vs. cyclopropane’s hydrophobicity).

- Use MD simulations to study membrane permeability .

Q. What strategies mitigate amine oxidation during long-term storage of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.